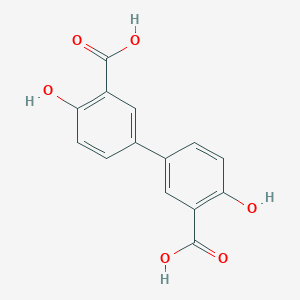

4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid

Description

BenchChem offers high-quality 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3-carboxy-4-hydroxyphenyl)-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O6/c15-11-3-1-7(5-9(11)13(17)18)8-2-4-12(16)10(6-8)14(19)20/h1-6,15-16H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISWLBIMLGAHMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448946 | |

| Record name | 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13987-45-6 | |

| Record name | 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid CAS number

An In-depth Technical Guide to 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic Acid

CAS Number: 13987-45-6

This technical guide provides a comprehensive overview of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid, a bifunctional organic compound of significant interest to researchers in materials science and drug development. Also known by synonyms such as H4dobpdc, this molecule serves as a crucial building block for advanced materials and exhibits potential as a biologically active agent.[1][2] Its rigid biphenyl core, combined with the hydrogen-bonding capabilities of its hydroxyl and carboxylic acid groups, makes it a versatile precursor for the synthesis of metal-organic frameworks (MOFs), high-performance polymers, and complex pharmaceutical intermediates.[1][3]

Physicochemical Properties and Specifications

The unique structural characteristics of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid, including its planar biphenyl core and synergistic functional groups, underpin its utility.[3] The molecule consists of a biphenyl backbone with two hydroxyl (-OH) groups at the 4 and 4' positions and two carboxylic acid (-COOH) groups at the 3 and 3' positions.[2] This arrangement provides both hydrophilic and hydrophobic characteristics, allowing for its use in diverse chemical environments.[2][3]

| Property | Value | Reference(s) |

| CAS Number | 13987-45-6 | [1][2][4] |

| Molecular Formula | C₁₄H₁₀O₆ | [2][4][5] |

| Molecular Weight | 274.23 g/mol | [4][6] |

| IUPAC Name | 5-(3-carboxy-4-hydroxyphenyl)-2-hydroxybenzoic acid | [5] |

| Synonyms | H4dobpdc, DHBDCA, 4,4'-dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid | [1][2] |

| Appearance | White to off-white solid; Light pink sludge post-synthesis | [2][3] |

| Boiling Point (Predicted) | 547.1 ± 50.0 °C at 760 mmHg | [7] |

| Density (Predicted) | 1.552 ± 0.06 g/cm³ | [7] |

| Solubility | Soluble in polar solvents such as DMF and water | [3] |

| Storage | Sealed in dry, room temperature conditions | [2] |

Synthesis and Experimental Protocols

The synthesis of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid typically involves the carboxylation of a 4,4'-biphenol precursor. While various methods exist, a common and efficient approach is the solvothermal reaction using potassium carbonate in a high-boiling amide solvent.[2][8]

Experimental Protocol: Solvothermal Synthesis

This protocol details a high-yield synthesis from 4,4'-Biphenol.[2][8]

Materials:

-

4,4'-Biphenol (11.20 g)

-

Potassium carbonate (K₂CO₃), anhydrous (24.93 g, 3 equivalents)

-

N,N-Dimethylformamide (DMF) (68 mL)

-

Hydrochloric acid (HCl), concentrated

-

Distilled water

Equipment:

-

300 mL steel reactor

-

Stirring mechanism (e.g., magnetic stir bar)

-

Heating mantle or oven capable of reaching 200 °C

-

Filtration apparatus (e.g., Büchner funnel)

-

pH meter or pH paper

Procedure:

-

Combine 4,4'-Biphenol (11.20 g) and potassium carbonate (24.93 g) in the 300 mL steel reactor.

-

Add 68 mL of DMF to the reactor.

-

Seal the reactor and place it in the heating apparatus.

-

Heat the mixture to 200 °C while stirring and maintain these conditions for 70 hours.[2]

-

After the reaction period, cool the reactor to room temperature.

-

The product will be a light pink, sludge-like solid.[8] Filter the mixture to separate the solid product from the red-colored DMF solvent.

-

Wash the collected solid with a small amount of fresh DMF to remove residual solvent.

-

Resuspend the solid product in distilled water.

-

Acidify the suspension by slowly adding concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the final product.

-

Filter the resulting white solid, wash thoroughly with distilled water until the filtrate is neutral, and dry under vacuum at 80 °C.

This method has been reported to achieve a yield of approximately 95%.[2] The use of an amide-based solvent like DMF is crucial as it helps prevent the hardening of the intermediate sludge, simplifying the filtration process.[1]

References

- 1. 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid | 13987-45-6 | Benchchem [benchchem.com]

- 2. Buy 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid (EVT-341158) | 13987-45-6 [evitachem.com]

- 3. Rapid and Accurate Machine Learning Recognition of High Performing Metal Organic Frameworks for CO2 Capture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid | C14H10O6 | CID 10934636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid | 13987-45-6 [chemicalbook.com]

- 7. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [rjpbr.com]

- 8. WO2019212233A1 - Method for preparing 4,4'-dihydroxy-[1,1'-biphenyl-3,3'-dicarboxylic acid] - Google Patents [patents.google.com]

Solubility of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic Acid in DMF: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid in N,N-Dimethylformamide (DMF). Due to the limited availability of precise quantitative data in public literature, this document synthesizes qualitative information from various sources and provides estimated solubility values based on structurally similar compounds. Furthermore, a detailed, generalized experimental protocol for determining the solubility of this compound in DMF is presented, alongside a visual representation of the experimental workflow.

Core Concepts and Qualitative Solubility Assessment

4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid is a polar organic compound, and its solubility is significantly influenced by the presence of two hydroxyl (-OH) and two carboxylic acid (-COOH) functional groups. These groups can participate in hydrogen bonding with polar solvents. DMF is a polar aprotic solvent, making it a suitable medium for dissolving such compounds.

Multiple sources confirm that 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid is soluble in polar solvents, with DMF being explicitly mentioned.[1] In many synthetic procedures involving this acid, DMF is used as the reaction solvent, often at elevated temperatures, which indicates good solubility under these conditions.[2][3][4] For instance, in the synthesis of metal-organic frameworks, derivatives of biphenyl-4,4'-dicarboxylic acid are dissolved in DMF at temperatures around 120°C.[4]

Quantitative Solubility Data

| Temperature (°C) | Estimated Solubility in DMF ( g/100 mL) | Notes |

| 25 (Room Temp.) | ~ 0.1 - 0.5 | Based on the solubility of similar aromatic dicarboxylic acids. The compound is expected to be sparingly to moderately soluble at room temperature. |

| 100 | ~ 0.5 - 1.0 | Based on recrystallization data for the related biphenyl-4,4'-dicarboxylic acid, where 1.0 g was dissolved in approximately 150 mL of DMF at 100°C, suggesting a solubility of around 0.67 g/100 mL.[5] |

| 120 | > 1.0 | Inferred from synthetic protocols where functionalized biphenyl-4,4'-dicarboxylic acids are completely dissolved in DMF at this temperature for reactions, indicating a higher solubility.[4] |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid in DMF using the isothermal shake-flask method.

1. Materials and Equipment:

-

4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid (high purity)

-

N,N-Dimethylformamide (DMF, analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

-

Syringe filters (e.g., 0.22 µm PTFE)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Accurately pipette a known volume of DMF (e.g., 5 or 10 mL) into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperatures (e.g., 25°C, 50°C, 75°C, 100°C).

-

Equilibrate the samples for a sufficient period (e.g., 24-72 hours) with continuous agitation to ensure equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments where the concentration of the solute in the supernatant is measured at different time points until it remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.

-

Immediately filter the withdrawn sample through a syringe filter to remove any undissolved microparticles. This step should be performed quickly to avoid precipitation due to temperature changes.

-

Accurately dilute the filtered supernatant with a known volume of DMF to a concentration within the linear range of the analytical method.

-

-

Concentration Analysis (HPLC Method):

-

Prepare a series of standard solutions of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid in DMF of known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Inject the diluted sample solution into the HPLC system.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mg/mL.

-

3. Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

DMF is a skin and respiratory irritant; handle with care.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid in DMF.

Caption: Experimental workflow for solubility determination.

References

Spectroscopic Profile of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid (CAS No. 13987-45-6). The information presented herein is intended to support research, development, and quality control activities involving this compound. This document includes tabulated spectroscopic data and detailed experimental protocols for key analytical techniques.

Core Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid based on its chemical structure and data from related compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | DMSO-d₆ | ~12.0 - 13.0 | Broad Singlet | Carboxylic acid protons (-COOH) |

| ~10.0 - 11.0 | Broad Singlet | Phenolic protons (-OH) | ||

| ~7.8 - 8.0 | Doublet | Protons ortho to the carboxylic acid group | ||

| ~7.5 - 7.7 | Doublet of Doublets | Protons ortho to the biphenyl linkage | ||

| ~7.0 - 7.2 | Doublet | Protons meta to the carboxylic acid group | ||

| ¹³C NMR | DMSO-d₆ | ~170 - 175 | Singlet | Carboxylic acid carbons (-COOH) |

| ~155 - 160 | Singlet | Carbon attached to the hydroxyl group | ||

| ~135 - 140 | Singlet | Biphenyl linkage carbons | ||

| ~130 - 135 | Singlet | Aromatic CH ortho to the carboxylic acid | ||

| ~125 - 130 | Singlet | Carbon attached to the carboxylic acid group | ||

| ~120 - 125 | Singlet | Aromatic CH meta to the carboxylic acid | ||

| ~115 - 120 | Singlet | Aromatic CH ortho to the hydroxyl group |

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong |

| O-H (Phenol) | Stretching | 3200 - 3600 | Broad, Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| C=O (Carboxylic Acid) | Stretching | 1680 - 1710 | Strong |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Strong (multiple bands) |

| C-O (Carboxylic Acid/Phenol) | Stretching | 1200 - 1350 | Strong |

| O-H (Carboxylic Acid) | Bending | 920 - 950 | Broad, Medium |

Table 3: Mass Spectrometry (MS) Data

| Ionization Mode | Parameter | Expected Value (m/z) | Notes |

| Electrospray (ESI-) | [M-H]⁻ | 273.0399 | Molecular ion with loss of one proton. |

| [M-2H]²⁻ | 136.0160 | Molecular ion with loss of two protons. | |

| [M+Na-2H]⁻ | 295.0218 | Sodium adduct with loss of two protons. | |

| [M-H-CO₂]⁻ | 229.0495 | Fragment ion corresponding to the loss of a carboxyl group. |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid by identifying the chemical environment of its protons and carbon atoms.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the dried compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: -2 to 14 ppm.

-

Referencing: The residual DMSO peak at 2.50 ppm is used as an internal reference.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Spectral Width: 0 to 200 ppm.

-

Referencing: The DMSO-d₆ solvent peak at 39.52 ppm is used as an internal reference.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks based on their chemical shifts, multiplicities, and integration values.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid based on their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid, powdered sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectrometer: A standard FT-IR spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition and Processing:

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Assign the observed absorption bands to the corresponding functional group vibrations.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

-

Instrument Parameters (LC-ESI-MS):

-

Liquid Chromatography (for separation if needed):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

-

Flow Rate: 0.2 - 0.5 mL/min.

-

-

Mass Spectrometry (Electrospray Ionization - ESI):

-

Ionization Mode: Negative ion mode is generally preferred for carboxylic acids.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas (Nitrogen) Flow: 5-10 L/min.

-

Drying Gas Temperature: 250-350 °C.

-

Mass Range: m/z 50 - 500.

-

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum.

-

Identify the molecular ion peak ([M-H]⁻ in negative mode).

-

Analyze the fragmentation pattern to confirm the structure. Common fragments include the loss of water and carbon dioxide.

-

Compare the observed m/z values with the theoretically calculated values for the expected ions.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid.

Caption: General workflow for the spectroscopic analysis of the target compound.

Caption: Logical relationships in NMR data interpretation for structural analysis.

Thermal Stability of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid, a molecule of significant interest in the development of high-performance polymers and as a ligand in the synthesis of metal-organic frameworks (MOFs). Understanding the thermal properties of this compound is critical for its application in materials science and drug development, where thermal stress is a common factor during synthesis, processing, and storage.

Core Concepts and Thermal Behavior

4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid is a rigid aromatic molecule, a structural characteristic that inherently contributes to its high thermal stability. The thermal behavior of this compound is primarily characterized by its high melting point and a distinct decomposition temperature. Thermal degradation involves the breakdown of its chemical structure, a process that can be precisely measured using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Quantitative Thermal Analysis Data

The thermal stability of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid has been evaluated using standard thermal analysis techniques. The key quantitative data are summarized in the table below.

| Parameter | Value | Analytical Method |

| Melting Point | > 300 °C[1] | Differential Scanning Calorimetry (DSC) |

| Decomposition Temperature (Td) | ~ 318 °C[2] | Thermogravimetric Analysis (TGA) |

Note: The decomposition temperature represents the onset of significant mass loss as determined by TGA.

Experimental Protocols

The following sections detail the standard methodologies for determining the thermal stability of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of the compound as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid is placed in an inert sample pan (e.g., alumina or platinum).

-

The sample is heated in a controlled atmosphere, typically an inert gas such as nitrogen, at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The TGA thermogram, a plot of mass versus temperature, is generated. The decomposition temperature is determined from the onset of the mass loss curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions, such as glass transitions or phase changes, by measuring the heat flow into or out of the sample as a function of temperature.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen).

-

The difference in heat flow between the sample and the reference is recorded as a function of temperature, generating a DSC thermogram.

-

The melting point is identified as the peak temperature of the endothermic event on the DSC curve.

Visualizing the Experimental Workflow

The logical flow of experiments to characterize the thermal stability of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid is depicted in the following diagram.

Signaling Pathways and Decomposition Mechanisms

The thermal decomposition of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid is expected to proceed via decarboxylation, where the carboxylic acid groups are lost as carbon dioxide at elevated temperatures. This initial decomposition step would lead to the formation of 4,4'-dihydroxybiphenyl. Further heating would result in the degradation of the biphenyl backbone. The exact mechanism and the nature of the final degradation products would require more advanced analytical techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) for a complete elucidation.

References

Unveiling the Structural Architecture: A Technical Guide to 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic Acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural analysis of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid, a molecule of significant interest in the development of advanced materials and pharmaceutical intermediates. While a complete, publicly available crystal structure determination for 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid is not available at the time of this writing, this document provides a comprehensive overview of its synthesis and known properties.

To illustrate the principles and data derived from a crystal structure analysis of a closely related compound, this guide presents a detailed examination of Biphenyl-4,4'-dicarboxylic acid. This analog serves as a valuable case study, showcasing the experimental protocols and the nature of the crystallographic data obtained in such studies.

Synthesis and Properties of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic Acid

4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid is a biphenyl derivative featuring hydroxyl and carboxylic acid functional groups.[1] These groups impart specific chemical properties that make it a versatile building block, particularly in the synthesis of metal-organic frameworks (MOFs).[2][3]

A common synthetic route to 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid involves the carboxylation of 4,4'-biphenol.[2] The process requires precise control over reaction conditions to ensure the correct positioning of the carboxylic acid groups.[2] Purification of the final product is typically achieved through recrystallization from appropriate solvents.

Crystal Structure Analysis: A Case Study of Biphenyl-4,4'-dicarboxylic Acid

The following sections provide a detailed account of the crystal structure analysis of Biphenyl-4,4'-dicarboxylic acid, presented here as a representative example of the methodologies and data interpretation involved in crystallographic studies of biphenyl derivatives.

Experimental Protocol

The determination of a crystal structure through single-crystal X-ray diffraction involves a series of well-defined steps, from crystal growth to data analysis.

Single crystals suitable for X-ray diffraction are typically grown using slow evaporation or diffusion methods. For Biphenyl-4,4'-dicarboxylic acid, crystals were obtained by recrystallization from N,N-dimethylformamide (DMF).[4] In this process, the compound is dissolved in a suitable solvent at an elevated temperature, and the solution is allowed to cool slowly, promoting the formation of well-ordered crystals.

A single crystal is mounted on a diffractometer, and a beam of monochromatic X-rays is directed at it.[5] The interaction of the X-rays with the crystal lattice produces a diffraction pattern of reflections.[5] For the analysis of Biphenyl-4,4'-dicarboxylic acid, data was collected at a temperature of 150 K using Mo Kα radiation.[4]

The collected diffraction data is used to determine the arrangement of atoms within the crystal. The structure is typically solved using direct methods and then refined using least-squares techniques to obtain the final, precise atomic coordinates and other crystallographic parameters.[5]

Crystallographic Data

The following tables summarize the key crystallographic data for Biphenyl-4,4'-dicarboxylic acid crystallized with N,N-dimethylformamide.

Table 1: Crystal Data and Structure Refinement Details for Biphenyl-4,4'-dicarboxylic acid · 2C₃H₇NO [4]

| Parameter | Value |

| Empirical Formula | C₁₄H₁₀O₄ · 2C₃H₇NO |

| Formula Weight | 388.41 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.666 (7) |

| b (Å) | 7.774 (7) |

| c (Å) | 9.099 (8) |

| α (°) | 88.549 (10) |

| β (°) | 73.596 (10) |

| γ (°) | 65.208 (7) |

| Volume (ų) | 469.6 (7) |

| Z | 1 |

| Calculated Density (Mg/m³) | 1.374 |

| Absorption Coefficient (mm⁻¹) | 0.10 |

| F(000) | 206 |

| Temperature (K) | 150 |

| Wavelength (Å) | 0.71073 |

Table 2: Selected Bond Lengths for Biphenyl-4,4'-dicarboxylic acid

Specific bond lengths for the title compound are not available in the search results. This table is a template for how such data would be presented.

| Bond | Length (Å) |

| C1-C1' | Data not available |

| C1-C2 | Data not available |

| C2-C3 | Data not available |

| C3-C4 | Data not available |

| C4-C5 | Data not available |

| C5-C6 | Data not available |

| C6-C1 | Data not available |

| C4-C7 | Data not available |

| C7-O1 | Data not available |

| C7-O2 | Data not available |

Table 3: Selected Bond Angles for Biphenyl-4,4'-dicarboxylic acid

Specific bond angles for the title compound are not available in the search results. This table is a template for how such data would be presented.

| Angle | Degree (°) |

| C6-C1-C2 | Data not available |

| C1-C2-C3 | Data not available |

| C2-C3-C4 | Data not available |

| C3-C4-C5 | Data not available |

| C4-C5-C6 | Data not available |

| C5-C6-C1 | Data not available |

| C3-C4-C7 | Data not available |

| O1-C7-O2 | Data not available |

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure analysis and the molecular structure of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid.

References

- 1. 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid | 13987-45-6 | Benchchem [benchchem.com]

- 2. Buy 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid (EVT-341158) | 13987-45-6 [evitachem.com]

- 3. 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid - H4DOBPDC - SIKÉMIA [sikemia.com]

- 4. researchgate.net [researchgate.net]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

Theoretical Exploration of H4dobpdc's Electronic Landscape: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid, commonly known as H4dobpdc, is a bifunctional organic linker of significant interest in the construction of Metal-Organic Frameworks (MOFs). Its rigid biphenyl core, coupled with strategically placed hydroxyl and carboxylic acid groups, allows for the formation of robust and porous crystalline structures with tunable properties. While extensive research has focused on the application of H4dobpdc-based MOFs in gas storage, separation, and catalysis, a comprehensive theoretical guide on the intrinsic electronic properties of the H4dobpdc linker itself is less documented in publicly available literature.

This technical guide addresses this gap by providing a detailed overview of the theoretical approaches used to study the electronic properties of the deprotonated form of the linker, 4,4'-dioxido-3,3'-biphenyldicarboxylate (dobpdc⁴⁻), within the context of MOFs. The electronic behavior of the linker is crucial as it significantly influences the overall electronic structure, and thus the functional properties, of the resulting framework. This guide summarizes key findings from computational studies on M₂(dobpdc) MOFs and presents generalized theoretical protocols for researchers interested in conducting their own computational analyses.

Theoretical Electronic Properties of the dobpdc⁴⁻ Linker in MOFs

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of MOFs containing the dobpdc⁴⁻ linker. These studies reveal that the electronic properties of the framework are a synergistic outcome of the interactions between the metal nodes and the organic linker.

Quantitative Data from M₂(dobpdc) MOF Studies

The following table summarizes the calculated band gaps for various M₂(dobpdc) MOFs from DFT studies. It is important to note that these values represent the electronic properties of the entire framework and not the isolated linker.

| MOF System | DFT Functional | Calculated Band Gap (eV) |

| Mg₂(dobpdc) | vdW-DF2 | ~3.5[1] |

| Mn₂(dobpdc) | vdW-DF2 | ~2.8[1] |

| Fe₂(dobpdc) | vdW-DF2 | ~2.5[1] |

| Co₂(dobpdc) | vdW-DF2 | ~2.7[1] |

| Ni₂(dobpdc) | vdW-DF2 | ~3.0[1] |

| Zn₂(dobpdc) | vdW-DF2 | ~3.4[1] |

Note: The exact values can vary depending on the computational methodology, including the choice of functional, basis set, and inclusion of van der Waals corrections.

Theoretical Protocols

The following section outlines a generalized protocol for performing theoretical calculations to investigate the electronic properties of H4dobpdc and its corresponding MOFs. This protocol is based on common practices in computational chemistry for similar systems.

Geometry Optimization

The first step in any theoretical study is to obtain an accurate molecular geometry.

-

Software: Gaussian, VASP, Quantum ESPRESSO, or other suitable quantum chemistry packages.

-

Method: Density Functional Theory (DFT) is a widely used and effective method.

-

Functional: A hybrid functional such as B3LYP is often a good starting point for molecular systems. For periodic systems like MOFs, functionals like PBE (Perdew-Burke-Ernzerhof) with van der Waals corrections (e.g., DFT-D3) are commonly employed.

-

Basis Set: For molecular calculations, a Pople-style basis set like 6-31G(d,p) or a Dunning-style correlation-consistent basis set (e.g., cc-pVDZ) is typically used. For periodic calculations, plane-wave basis sets are standard.

-

Procedure:

-

Construct the initial 3D structure of the H4dobpdc molecule or the MOF unit cell.

-

Perform a geometry optimization calculation to find the lowest energy conformation.

-

Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation (for molecules) and ensuring the absence of imaginary frequencies.

-

Electronic Structure Calculations

Once the geometry is optimized, the electronic properties can be calculated.

-

Properties of Interest:

-

HOMO and LUMO Energies: These frontier molecular orbitals are crucial for understanding chemical reactivity and electronic transitions.

-

HOMO-LUMO Gap: This provides an estimate of the energy required for electronic excitation.

-

Density of States (DOS): The DOS provides information about the distribution of energy levels available for electrons. The partial density of states (PDOS) can be used to determine the contribution of different atoms or fragments (e.g., the linker vs. the metal node) to the electronic structure.

-

Electron Density and Molecular Electrostatic Potential (MEP): These properties provide insights into the charge distribution and reactive sites of the molecule.

-

-

Procedure:

-

Using the optimized geometry, perform a single-point energy calculation with the same level of theory or a higher-level method.

-

Extract the HOMO and LUMO energies from the output of the calculation.

-

To calculate the DOS and PDOS, specialized options within the quantum chemistry software are used. For periodic systems, this involves sampling the Brillouin zone with a k-point mesh.

-

Generate cube files for the electron density and MEP for visualization.

-

Visualizations

Molecular Structure of H4dobpdc

Caption: Molecular structure of H4dobpdc.

Computational Workflow for Electronic Properties

Caption: Generalized workflow for computational analysis.

HOMO-LUMO Energy Gap Concept

Caption: Illustration of the HOMO-LUMO energy gap.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic Acid from 4,4'-Biphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid is a valuable bifunctional aromatic compound. Its rigid biphenyl core, coupled with the presence of both hydroxyl and carboxylic acid functional groups, makes it an important building block in the synthesis of high-performance polymers, such as polyesters and polyamides, which exhibit excellent thermal stability. Furthermore, this molecule serves as a key ligand in the construction of metal-organic frameworks (MOFs) and is a versatile intermediate in the synthesis of various organic compounds, including derivatives of 4-hydroxypyridine. This document provides detailed protocols for the synthesis of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid from 4,4'-biphenol via a modified Kolbe-Schmitt carboxylation reaction.

Reaction Principle

The synthesis of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid from 4,4'-biphenol is achieved through a carboxylation reaction, a variant of the well-established Kolbe-Schmitt reaction. In this process, the dipotassium salt of 4,4'-biphenol, generated in situ by reacting 4,4'-biphenol with a base such as potassium carbonate, undergoes nucleophilic addition to carbon dioxide at elevated temperature and pressure. The reaction is typically carried out in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF). Subsequent acidification of the reaction mixture protonates the carboxylate groups, yielding the desired 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid.

Experimental Protocols

This section details the experimental procedure for the synthesis of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid from 4,4'-biphenol.

Materials:

-

4,4'-Biphenol (Reagent Grade)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric Acid (HCl), concentrated

-

Distilled Water

-

Nitrogen or Argon gas (inert atmosphere)

Equipment:

-

High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller

-

Heating mantle

-

Buchner funnel and vacuum flask

-

Filter paper

-

Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

-

pH meter or pH paper

-

Drying oven

Procedure:

Step 1: Reaction Setup

-

In a high-pressure autoclave reactor, combine 4,4'-biphenol and anhydrous potassium carbonate. For every 1 mole of 4,4'-biphenol, use 3 moles of potassium carbonate.

-

Add anhydrous N,N-dimethylformamide (DMF) to the reactor. A typical solvent volume is approximately 6 mL per gram of 4,4'-biphenol.

-

Seal the reactor and purge with an inert gas, such as nitrogen or argon, to remove any air and moisture.

Step 2: Carboxylation Reaction

-

Pressurize the reactor with carbon dioxide. The reaction can be carried out under a CO₂ pressure of 0.1 to 10 MPa.[1]

-

Begin stirring the reaction mixture and gradually heat the reactor to a temperature between 170°C and 250°C. A common reaction temperature is 200°C.[2]

-

Maintain the reaction at this temperature and pressure for an extended period, typically around 70-72 hours, to ensure complete carboxylation.[2]

Step 3: Work-up and Isolation of Crude Product

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO₂ pressure.

-

Filter the resulting mixture to separate the solid product from the DMF solvent. The product at this stage is a light pink sludge.[2]

-

Wash the solid product with a small amount of fresh DMF to remove any residual starting materials or byproducts.

Step 4: Acidification

-

Suspend the crude solid product in distilled water.

-

Slowly add concentrated hydrochloric acid to the suspension while stirring until the pH of the mixture is acidic (pH 1-2). This will protonate the dicarboxylate salt to form the free dicarboxylic acid.

-

Continue stirring for a short period to ensure complete protonation.

Step 5: Purification

-

Collect the precipitated 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with distilled water to remove any inorganic salts.

-

The crude product can be further purified by recrystallization. While a specific solvent for the dicarboxylic acid is not detailed in the primary sources, a common approach for similar aromatic acids is to dissolve the crude product in a minimum amount of a hot polar solvent (e.g., ethanol, acetone, or a mixture of acetone and water) and then allow it to cool slowly to form crystals.[2]

-

Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Data Presentation

| Parameter | Value | Reference |

| Reactants | ||

| 4,4'-Biphenol | 11.20 g | [2] |

| Potassium Carbonate (3 eq.) | 24.93 g | [2] |

| N,N-Dimethylformamide | 68 mL | [2] |

| Reaction Conditions | ||

| Temperature | 200 °C | [2] |

| Pressure (CO₂) | 0.1 - 10 MPa | [1] |

| Reaction Time | 70 hours | [2] |

| Product Characterization | ||

| Appearance | Light pink solid (crude), White to off-white solid (purified) | [2] |

| Purity | >97% (commercially available) | [3] |

| Molecular Formula | C₁₄H₁₀O₆ | |

| Molecular Weight | 274.23 g/mol | |

| Storage | Sealed in a dry environment at room temperature | [3] |

Mandatory Visualizations

Experimental Workflow

References

Application Notes and Protocols for High-Yield Synthesis of H4dobpdc

Introduction

H4dobpdc (4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid) is a crucial organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[1] These MOFs have extensive applications in gas storage, separation, and catalysis due to their high surface area and tunable properties.[1] Historically, the synthesis of H4dobpdc was hampered by low yields (≤60%) and harsh reaction conditions, such as high pressures of carbon dioxide (up to 10 MPa) and elevated temperatures (150–250°C), which limited its industrial scalability.[1] This document outlines a modern, high-yield synthetic protocol that circumvents these issues, providing a more efficient and scalable method for researchers and professionals in drug development and materials science.

Comparative Data of Synthetic Routes

The following table summarizes a comparison between a conventional synthesis method and a recently developed high-yield protocol.

| Parameter | Conventional Method | High-Yield Method |

| Starting Material | 4,4'-Biphenol | 4,4'-Biphenol |

| Solvent | Benzyl alcohol or 1,2,4-Trichlorobenzene | N,N-dimethylformamide (DMF) |

| Base | Potassium carbonate (K2CO3) or Potassium bicarbonate (KHCO3) | Potassium carbonate (K2CO3) |

| Carboxylation Source | High-pressure CO2 (0.1–10 MPa) | Not required |

| Temperature | 150–250°C | 200°C |

| Reaction Time | 72 hours | 70-72 hours |

| Reported Yield | ≤60% | ≥95% |

Experimental Protocol: High-Yield Synthesis of H4dobpdc

This protocol is based on a solventothermal synthesis method that has been demonstrated to produce H4dobpdc in high yields.

Materials:

-

4,4'-Biphenol (11.20 g)

-

Hydrochloric acid (HCl) solution (for acidification)

-

Distilled water

-

Ether

Equipment:

-

Magnetic stirrer with heating capabilities

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 300 mL steel reactor, combine 11.20 g of 4,4'-Biphenol, 24.93 g of potassium carbonate, and 68 mL of N,N-dimethylformamide.[1][2]

-

Reaction: Seal the reactor and place it on a magnetic stirrer with heating. Set the temperature to 200°C and stir the mixture for 70 hours.[1][2] The product is expected to form as a light pink sludge.[2]

-

Isolation of Product: After the reaction is complete, allow the reactor to cool to room temperature. Filter the reaction mixture to separate the solid product from the DMF solvent.[1][2]

-

Acidification: Transfer the collected solid to a beaker and acidify it with a hydrochloric acid solution. This step will protonate the carboxylate groups to form the desired dicarboxylic acid, which will precipitate as a white solid.[1]

-

Washing and Purification:

-

Filter the white solid product.

-

Wash the solid with distilled water to remove any remaining salts.

-

Further wash the product with ether to remove any organic impurities.[2]

-

-

Drying: Dry the purified white solid product under vacuum to obtain the final H4dobpdc.

Visualizations

.dot

Caption: Workflow for the synthesis of H4dobpdc.

.dot

Caption: Reaction scheme for H4dobpdc synthesis.

References

Application Notes and Protocols for Polyamide Synthesis Using 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel polyamides incorporating 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid. This monomer offers a unique combination of rigidity from the biphenyl unit and functionality from the hydroxyl and carboxylic acid groups, making it a promising candidate for the development of high-performance polymers with potential applications in drug delivery, medical devices, and advanced materials.

Introduction

Aromatic polyamides are a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid as a monomer introduces phenolic hydroxyl groups along the polymer backbone. These hydroxyl groups can serve as sites for further functionalization, improve solubility in polar solvents, and potentially enhance biocompatibility. The synthesis is typically achieved through direct polycondensation with various aromatic or aliphatic diamines.

Key Applications

Polyamides derived from 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid are anticipated to be valuable in several areas:

-

Drug Delivery: The hydroxyl groups can be used to conjugate drugs, targeting ligands, or imaging agents. The polymer's backbone can be designed for controlled degradation and drug release.

-

Biomedical Implants: The inherent strength and potential for surface modification make these polyamides suitable for creating biocompatible coatings or bulk materials for medical devices.

-

High-Performance Membranes: The rigid biphenyl structure can lead to polymers with high glass transition temperatures, suitable for gas separation or filtration membranes that operate under harsh conditions.

-

Advanced Composites: As a matrix material, these polyamides can enhance the performance of composite materials used in aerospace and automotive industries.

Data Presentation

While specific experimental data for polyamides derived from 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid is not extensively reported in the literature, the following table provides an estimated range of properties based on polyamides synthesized from structurally similar aromatic dicarboxylic acids. These values should be considered as a guideline for characterization.

| Property | Anticipated Value Range | Notes |

| Inherent Viscosity (dL/g) | 0.50 - 1.20 | Measured in a polar aprotic solvent such as NMP or DMAc. Higher values indicate higher molecular weight. |

| Glass Transition Temp. (Tg) | 250 - 320 °C | The rigid biphenyl backbone is expected to result in a high Tg. The specific value will depend on the diamine co-monomer. |

| 10% Weight Loss Temp. (TGA) | 450 - 550 °C (in N₂) | Aromatic polyamides generally exhibit excellent thermal stability. |

| Tensile Strength (MPa) | 80 - 110 | Films cast from these polymers are expected to be tough and strong. |

| Solubility | Soluble in polar aprotic solvents | Expected to be soluble in solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO), aided by the hydroxyl groups. |

Experimental Protocols

The following protocol describes a general procedure for the synthesis of polyamides from 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid and an aromatic diamine via the Yamazaki-Higashi direct phosphorylation polycondensation method.

Materials:

-

4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid (DHBDCA)

-

Aromatic diamine (e.g., 4,4'-oxydianiline, ODA)

-

N-methyl-2-pyrrolidone (NMP), anhydrous

-

Pyridine, anhydrous

-

Triphenyl phosphite (TPP)

-

Calcium chloride (CaCl₂), anhydrous

-

Methanol

-

Deionized water

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Nitrogen inlet and outlet

-

Heating mantle with temperature controller

-

Condenser

-

Funnel

-

Beakers

-

Filtration apparatus

Procedure:

-

Monomer Dissolution: In a flame-dried three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, add 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid (1.0 mmol), the chosen aromatic diamine (1.0 mmol), and anhydrous calcium chloride (0.5 g).

-

Solvent Addition: Add anhydrous NMP (10 mL) and anhydrous pyridine (1.0 mL) to the flask. Stir the mixture under a gentle flow of nitrogen until all solids are dissolved.

-

Initiation of Polymerization: To the stirred solution, add triphenyl phosphite (2.2 mmol) via a syringe.

-

Polycondensation Reaction: Heat the reaction mixture to 100-120 °C and maintain this temperature for 3-5 hours under a continuous nitrogen purge. The viscosity of the solution will increase as the polymerization proceeds.

-

Precipitation and Washing: After cooling to room temperature, pour the viscous polymer solution slowly into a beaker containing vigorously stirring methanol (200 mL). The polyamide will precipitate as a fibrous solid.

-

Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with hot methanol and then with hot deionized water to remove any unreacted monomers, salts, and other impurities.

-

Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.

Visualizations

Caption: Workflow for the synthesis of polyamide.

Caption: General chemical structures of monomers and the resulting polyamide.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Anhydrous solvents are flammable and should be handled with care.

-

Pyridine and triphenyl phosphite are toxic and should be handled with caution.

-

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Characterization

The synthesized polyamides can be characterized using a variety of techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide bond (characteristic C=O and N-H stretching vibrations) and the presence of hydroxyl groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyamide.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

-

Mechanical Testing: To measure the tensile strength, modulus, and elongation at break of polymer films.

By following these protocols, researchers can successfully synthesize and characterize novel polyamides based on 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid for a range of advanced applications.

Application Notes & Protocols: Preparation of Metal-Organic Frameworks with the H₄dobpdc Ligand

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis, activation, and characterization of metal-organic frameworks (MOFs) utilizing the H₄dobpdc (4,4′-dihydroxy-(1,1′-biphenyl)-3,3′-dicarboxylic acid) ligand. A primary focus is placed on Mg₂(dobpdc), a prominent MOF in this class, recognized for its exceptional properties in gas separation and its potential as a drug delivery vehicle.[1]

Application Notes

The H₄dobpdc ligand is a rigid, functionalized organic linker used to construct highly porous and crystalline MOFs.[2] The resulting frameworks, particularly the magnesium variant Mg₂(dobpdc), exhibit a unique combination of high thermal stability and a high density of open metal coordination sites, making them exceptionally suitable for applications involving molecular adsorption.[1]

Key Properties and Applications:

-

Gas Storage and Separation: Mg₂(dobpdc) is renowned for its remarkable performance in CO₂ separation applications.[1] Its structure and chemical affinity allow for selective adsorption of CO₂ over other gases.

-

Drug Delivery: The high porosity, large surface area, and tunable pore environment of H₄dobpdc-based MOFs make them promising candidates for drug delivery systems.[3][4] These characteristics can facilitate high drug loading capacities and controlled release kinetics.[4][5] The biocompatibility of the constituent metal ions (e.g., Mg) is a significant advantage for biomedical applications.

-

Catalysis: The ordered, crystalline structure and accessible metal sites position these MOFs as unique heterogeneous catalysts for various organic transformations.[2]

-

Chemical Stability: While some MOFs are sensitive to moisture, studies have shown that fully desolvated Mg₂(dobpdc) is stable in air for extended periods (e.g., 24 hours), which is sufficient for processing under ambient conditions.[1] This stability is crucial for practical applications. Salicylate-based frameworks like Mg₂(dobpdc) often demonstrate improved robustness towards bases and nucleophiles compared to traditional carboxylate MOFs.[2]

Experimental Protocols

The following protocols provide standardized procedures for the synthesis, activation, characterization, and a general method for drug loading into Mg₂(dobpdc).

Protocol 1: Solvothermal Synthesis of Mg₂(dobpdc)

This protocol describes the synthesis of Mg₂(dobpdc) on a laboratory scale using a one-pot solvothermal method.[2]

Materials:

-

Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

-

H₄dobpdc (4,4′-dihydroxy-(1,1′-biphenyl)-3,3′-dicarboxylic acid)

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Teflon-lined stainless steel autoclave (e.g., 50 mL)

Procedure:

-

In a glass vial, dissolve an appropriate molar ratio of Mg(NO₃)₂·6H₂O and the H₄dobpdc ligand in DMF.

-

Ensure complete dissolution by sonicating the mixture for approximately 15-20 minutes.

-

Transfer the clear precursor solution into a Teflon-lined autoclave.

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to 120-180 °C and maintain this temperature for 10-24 hours.[6]

-

After the reaction is complete, allow the autoclave to cool slowly to room temperature.

-

Collect the resulting crystalline precipitate by centrifugation or vacuum filtration.

-

Wash the collected solid thoroughly with fresh DMF (3 times) and then methanol (3 times) to remove unreacted precursors and impurities.[7]

-

Dry the product under vacuum at an elevated temperature (e.g., 120 °C) to yield the synthesized Mg₂(dobpdc).[6]

Protocol 2: Post-Synthesis Activation of Mg₂(dobpdc)

Activation is a critical step to remove solvent molecules occluded within the pores, making the internal surface area accessible for guest molecules like drugs or gases.[1][7]

Materials:

-

As-synthesized Mg₂(dobpdc)

-

Methanol (anhydrous)

-

Solvent exchange apparatus

-

Vacuum oven or Schlenk line

Procedure:

-

Immerse the as-synthesized Mg₂(dobpdc) powder in anhydrous methanol.

-

Stir the suspension gently for 24-72 hours, replacing the methanol with a fresh portion every 24 hours.[7] This solvent-exchange process is crucial for removing high-boiling-point solvents like DMF.[7][8]

-

After the final exchange, decant the methanol and transfer the solid to a vacuum oven or connect it to a Schlenk line.

-

Heat the material under dynamic vacuum at a temperature between 120 °C and 180 °C for at least 12-24 hours to ensure complete removal of all guest solvents.[1][6]

-

The resulting fully desolvated, or "activated," MOF should be handled and stored under an inert atmosphere to prevent re-adsorption of atmospheric moisture.[1]

Protocol 3: Physicochemical Characterization

Characterization is essential to confirm the synthesis of the correct crystalline phase and to determine the material's key properties.[9]

Methods:

-

Powder X-Ray Diffraction (PXRD): Used to confirm the crystalline structure and phase purity of the synthesized MOF by comparing the experimental pattern to a reference.[2][9]

-

Nitrogen Adsorption-Desorption Analysis: Performed at 77 K to determine the porosity, Brunauer-Emmett-Teller (BET) surface area, and pore volume of the activated MOF.[1][7] This is the most reliable method to verify successful activation and assess structural integrity.[1]

-

Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability of the MOF and to confirm the complete removal of solvent molecules after activation.[10]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Employed to verify the coordination of the carboxylate groups of the ligand to the metal centers and the presence of key functional groups.[10]

Protocol 4: General Drug Loading via Impregnation

This protocol provides a general method for loading therapeutic agents into the pores of activated Mg₂(dobpdc). The specific parameters (solvent, concentration, time) should be optimized for each drug.

Materials:

-

Activated Mg₂(dobpdc)

-

Therapeutic drug (e.g., ibuprofen, doxorubicin)

-

A suitable solvent that dissolves the drug but does not degrade the MOF framework.

-

Shaker or magnetic stirrer

Procedure:

-

Prepare a solution of the desired drug at a high concentration in the chosen solvent.

-

Add a pre-weighed amount of activated Mg₂(dobpdc) to the drug solution.

-

Seal the container and agitate the mixture using a shaker or magnetic stirrer at room temperature for 24-72 hours. This allows the drug molecules to diffuse into the MOF pores.[3]

-

After the loading period, collect the drug-loaded MOF by centrifugation.

-

Wash the solid briefly with a small amount of fresh solvent to remove drug molecules adsorbed only on the external surface.

-

Dry the final product under vacuum at a mild temperature to remove the solvent.

-

The amount of loaded drug can be quantified by analyzing the supernatant concentration using UV-Vis spectroscopy or by degrading a known mass of the loaded MOF and measuring the released drug.[8]

Data Presentation

The following table summarizes typical physicochemical properties for activated H₄dobpdc-based MOFs, which are crucial for evaluating their potential in various applications.

| Property | Typical Value Range | Characterization Method | Reference |

| BET Surface Area | 9 - 10 m²/g (for Cu-MOF examples) | N₂ Adsorption at 77 K | [7] |

| Langmuir Surface Area | 8 - 9 m²/g (for Cu-MOF examples) | N₂ Adsorption at 77 K | [7] |

| Pore Volume | 0.04 - 0.21 cm³/g | N₂ Adsorption at 77 K | [7][8] |

| Pore Size | 17 - 18 nm (Mesoporous) | N₂ Adsorption at 77 K | [7] |

| Thermal Stability | > 180 °C | Thermogravimetric Analysis (TGA) | [2] |

Note: The values presented are illustrative and can vary based on the specific metal center and synthesis conditions. The cited values for surface area and porosity are for copper-based MOFs, providing a general reference for porous coordination polymers.

Visualizations

The following diagrams illustrate the key workflows and conceptual processes described in this document.

Caption: Workflow for the synthesis and activation of Mg₂(dobpdc) MOF.

Caption: Conceptual workflow for MOF-based drug delivery.

References

- 1. Increasing the stability of Mg2(dobpdc) metal–organic framework in air through solvent removal - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Evaluating the Robustness of Metal–Organic Frameworks for Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of Metal-Organic Frameworks as Drug Delivery Systems | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Some aspects of MOF-74 (Zn2DOBDC) metal–organic framework formation using THF as the solvent - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid for Polyester Synthesis in Drug Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of polyesters derived from the monomer 4,4'-dihydroxybiphenyl-3,3'-dicarboxylic acid. This monomer is of significant interest for creating high-performance polymers with potential applications in drug delivery and cancer immunotherapy, owing to the rigid and functionalizable biphenyl backbone.

Introduction

4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid is an aromatic monomer that possesses both hydroxyl and carboxylic acid functional groups. This unique AB-type monomer structure, or its use in conjunction with other diols or dicarboxylic acids, allows for the synthesis of a variety of polyesters with tunable properties. The rigid biphenyl unit imparts high thermal stability and mechanical strength to the resulting polymers, making them suitable for demanding applications.[1] In the context of drug development, the biphenyl moiety is a recognized pharmacophore that can interact with biological targets, and the polymer backbone can be designed for controlled drug release or as a scaffold for targeted therapies.

Polymer Synthesis

Polyesters from 4,4'-dihydroxybiphenyl-3,3'-dicarboxylic acid can be synthesized through various polycondensation techniques, with melt polycondensation being a common and scalable method. The process generally involves the reaction of the dicarboxylic acid with a diol at high temperatures under an inert atmosphere, followed by the application of a vacuum to remove the condensation byproducts and drive the polymerization to achieve a high molecular weight.

Experimental Protocol: Melt Polycondensation of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid with 1,6-Hexanediol

This protocol describes a representative procedure for the synthesis of an aromatic-aliphatic polyester.

Materials:

-

4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid

-

1,6-Hexanediol

-

Antimony(III) oxide (catalyst)

-

Toluene (for azeotropic removal of water, optional)

-

Nitrogen or Argon gas (high purity)

-

Methanol

-

Chloroform

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Nitrogen/Argon inlet

-

Dean-Stark trap with condenser (if using toluene)

-

Vacuum pump

-

Heating mantle with temperature controller

-

Thermometer

Procedure:

-

Monomer and Catalyst Charging: In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser (with a Dean-Stark trap if applicable), add equimolar amounts of 4,4'-dihydroxybiphenyl-3,3'-dicarboxylic acid and 1,6-hexanediol. Add a catalytic amount of antimony(III) oxide (e.g., 0.05 mol% relative to the dicarboxylic acid).

-

Inert Atmosphere: Purge the flask with high-purity nitrogen or argon for 15-20 minutes to remove any oxygen. Maintain a slow, continuous flow of the inert gas throughout the initial stages of the reaction.

-

Esterification Stage: Heat the reaction mixture to 180-200°C with constant stirring. Water will begin to form as a byproduct of the esterification reaction and will be collected in the Dean-Stark trap if toluene is used, or will be carried out with the inert gas stream. This stage is typically continued for 2-4 hours.[2]

-

Polycondensation Stage: Gradually increase the temperature to 220-250°C. Once the evolution of water has ceased, slowly apply a vacuum (reducing the pressure to <1 mmHg) over a period of 30-60 minutes.

-

High Vacuum Polymerization: Continue the reaction under high vacuum for 3-5 hours to increase the molecular weight of the polyester. The viscosity of the melt will noticeably increase during this stage.

-

Polymer Isolation: After the desired reaction time, release the vacuum with nitrogen and cool the reactor to room temperature. The resulting solid polyester can be dissolved in a suitable solvent like chloroform and precipitated in a non-solvent such as methanol to purify it.

-

Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.

Characterization of Polyesters

The synthesized polyesters should be characterized to determine their structural, thermal, and mechanical properties.

| Characterization Technique | Purpose | Typical Results for Aromatic-Aliphatic Polyesters |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and composition of the polyester. | Peaks corresponding to the biphenyl and aliphatic units will be present, and their integration can confirm the monomer incorporation ratio. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the polyester, particularly the ester linkage. | A strong absorption band around 1720-1740 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretching. |

| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | Mw can range from 20,000 to over 100,000 g/mol with a PDI typically between 1.5 and 2.5 for polycondensation.[3] |

| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity. | Tg can range from 50 to over 150°C, depending on the composition.[4][5] Tm may or may not be present, indicating an amorphous or semi-crystalline nature. |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polyester by measuring the decomposition temperature (Td). | Decomposition temperatures are typically high, often above 350°C, indicating good thermal stability.[4] |

| Tensile Testing | To measure the mechanical properties such as tensile strength, Young's modulus, and elongation at break. | These polyesters are expected to exhibit high tensile strength and modulus due to the rigid biphenyl units.[6] |

Quantitative Data Summary

The following table summarizes typical properties of aromatic-aliphatic polyesters containing biphenyl units, which can be used as a reference for what to expect from polyesters derived from 4,4'-dihydroxybiphenyl-3,3'-dicarboxylic acid.

| Polymer Composition | Mn ( g/mol ) | PDI | Tg (°C) | Td (5% weight loss, °C) | Tensile Strength (MPa) | Reference |

| Copolyester of 4'-hydroxy-biphenyl-4-carboxylic acid (60-80 mol%) and PET | - | - | ~100 | >400 | ~150-200 | [6] |

| Poly(p-phenylene 3,4'-bibenzoate) | - | - | 190 | ~480 | - | [5] |

| Wholly aromatic copolyester (60% 4'-hydroxybiphenyl-3-carboxylic acid) | 15,000-25,000 | 2.6 | 186 | >450 | - | [3] |

Application in Drug Development: Inhibition of the PD-1/PD-L1 Pathway

The biphenyl scaffold is a key structural motif in some small-molecule inhibitors of the Programmed Death-Ligand 1 (PD-L1). Tumor cells often overexpress PD-L1, which binds to the Programmed Death-1 (PD-1) receptor on T-cells, leading to T-cell exhaustion and allowing the tumor to evade the immune system.[7] Polyesters incorporating the 4,4'-dihydroxybiphenyl-3,3'-dicarboxylic acid monomer could be designed as macromolecular inhibitors or as carriers for small-molecule drugs targeting this pathway.

PD-1/PD-L1 Signaling Pathway and Inhibition

The binding of PD-L1 to PD-1 on activated T-cells initiates a signaling cascade that suppresses T-cell receptor (TCR) signaling.[7][8] This involves the recruitment of the phosphatase SHP-2 to the cytoplasmic tail of PD-1.[8][9] SHP-2 then dephosphorylates downstream signaling molecules in the TCR and CD28 co-stimulatory pathways, leading to the inhibition of the PI3K/Akt and Ras/MEK/ERK pathways.[8][10][11][12] This ultimately reduces T-cell proliferation, cytokine production, and cytotoxic activity.[7][10] Inhibitors, including those with a biphenyl structure, can block the PD-1/PD-L1 interaction, thereby restoring T-cell function.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. PD1/SHP-2 interaction - Navinci [navinci.se]

- 9. researchgate.net [researchgate.net]

- 10. PD-1 signaling in primary T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SHP2 targets ITK downstream of PD-1 to inhibit T cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical implications of the interaction between PD-1/PD-L1 and PI3K/AKT/mTOR pathway in progression and treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: H4dobpdc in Gas Storage and Separation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of the metal-organic framework (MOF) ligand 4,4'-dioxidobiphenyl-3,3'-dicarboxylic acid (H4dobpdc) in the fields of gas storage and separation. The exceptional porosity and tunable properties of MOFs constructed from H4dobpdc make them promising candidates for addressing critical challenges in energy and environmental sectors.[1] This resource offers a compilation of quantitative data, experimental protocols, and visual representations of key processes to facilitate further research and development in this area.

I. Gas Storage Applications

MOFs based on H4dobpdc, particularly the M2(dobpdc) series (where M is a divalent metal cation), have demonstrated significant potential for storing various gases, including hydrogen (H2), methane (CH4), and carbon dioxide (CO2).[2][3] The extended length of the dobpdc4- linker compared to other commonly used linkers results in larger pore volumes, leading to enhanced gravimetric gas uptakes.[2]

Hydrogen (H2) Storage

The M2(dobpdc) frameworks exhibit strong H2 binding at low pressures, which is attributed to the presence of open metal sites.[2] Isotherms measured at cryogenic temperatures show significant hydrogen adsorption, with isosteric heats of adsorption varying based on the metal center.[2]

Table 1: Hydrogen Storage Capacities in M2(dobpdc) Frameworks [2]

| Framework | Temperature (K) | Pressure (bar) | Gravimetric Uptake (wt%) | Volumetric Uptake (g/L) | Isosteric Heat of Adsorption (kJ/mol) |

| Mg2(dobpdc) | 77 | 1.2 | - | - | -10.5 |

| Mn2(dobpdc) | 77 | 1.2 | - | - | -9.2 |

| Fe2(dobpdc) | 77 | 1.2 | - | - | -10.0 |

| Co2(dobpdc) | 77 | 1.2 | - | - | -11.2 |

| Ni2(dobpdc) | 77 | 1.2 | - | - | -12.0 |

| Zn2(dobpdc) | 77 | 1.2 | - | - | -8.8 |

| Co2(dobpdc) | 298 | 100 | - | 8.9 | - |

Note: Gravimetric uptake at 1.2 bar was not explicitly provided in the source but isotherms indicate significant uptake.

Methane (CH4) Storage

The storage of methane, the primary component of natural gas, is another critical application for H4dobpdc-based MOFs. The large pore volume and the potential for strong interactions with the framework make these materials suitable for adsorbed natural gas (ANG) systems.[4] While specific data for CH4 storage in M2(dobpdc) was not found in the provided search results, the structural properties suggest they would be promising candidates. Research on other MOFs has shown the potential to meet Department of Energy (DOE) targets for methane storage.[5]

II. Gas Separation Applications

The tunability of pore size and surface chemistry in H4dobpdc-based MOFs allows for selective adsorption of certain gases over others, making them highly effective for gas separation. A primary focus of research has been on carbon dioxide capture from various gas streams.

Carbon Dioxide (CO2) Capture

Mg2(dobpdc), in particular, has shown exceptional properties for CO2 separation.[6] Amine functionalization of the Mg2(dobpdc) framework significantly enhances CO2 capture capabilities, especially from dilute gas mixtures like flue gas.[7] The appended amines introduce a cooperative adsorption mechanism, leading to sharp uptake steps at specific CO2 partial pressures, which is advantageous for pressure/temperature swing adsorption processes.[8][9][10]